4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde
Description
4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde is a halogenated indazole derivative characterized by a chloro substituent at the 4-position, a methoxycarbonyl group at the 6-position, and an aldehyde functional group at the 3-position.
Properties
IUPAC Name |
methyl 4-chloro-3-formyl-2H-indazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-10(15)5-2-6(11)9-7(3-5)12-13-8(9)4-14/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKNYNAEMIORCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C(=C1)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501228220 | |
| Record name | Methyl 4-chloro-3-formyl-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501228220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885523-13-7 | |
| Record name | Methyl 4-chloro-3-formyl-1H-indazole-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885523-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloro-3-formyl-1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501228220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde typically involves the formation of the indazole core followed by functional group modifications. One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reactions and cost-effective reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: 4-Chloro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid.
Reduction: 4-Chloro-6-methoxycarbonyl-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its antitumor properties. Studies have shown that indazole derivatives can act as inhibitors of various kinases involved in cancer progression. For instance, research has identified that certain derivatives exhibit potent inhibitory effects on Polo-like kinase 4 (PLK4), a target implicated in tumorigenesis. In particular, compounds derived from indazole scaffolds have demonstrated nanomolar IC50 values against specific cancer cell lines, indicating their potential as therapeutic agents in oncology .
The biological activity of 4-chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde extends beyond anticancer effects. It has been studied for its potential as an enzyme inhibitor and receptor modulator . The unique structural features allow it to interact with various biological targets, potentially modulating their activity. For example, some derivatives have shown promise in inhibiting fibroblast growth factor receptors (FGFR), which are crucial in several signaling pathways related to cancer and developmental processes .
Material Science
In addition to its medicinal applications, this compound is also explored in material science for the development of new materials with desirable properties. Its ability to participate in various chemical reactions allows it to be used as a building block for synthesizing complex heterocyclic compounds that can be utilized in advanced materials .
Case Study 1: Anticancer Activity
A series of indazole derivatives based on the structure of 4-chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde were synthesized and evaluated for their anticancer activity against several cancer cell lines. Notably, one derivative exhibited an IC50 value of 15 nM against FGFR1, demonstrating significant potential for further development as an anticancer drug .
Case Study 2: Enzyme Inhibition
Research focused on the enzyme inhibitory effects of indazole derivatives revealed that modifications to the methoxycarbonyl group significantly influenced their potency against specific kinases. One study reported a derivative with an IC50 value below 10 nM against a key kinase involved in cancer signaling pathways, highlighting the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, indazole derivatives are known to inhibit certain kinases, which play a role in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Comparison of Halogenated Indazole Derivatives
*Estimated based on fluorinated analog and atomic mass differences.
Key Observations :
- Halogen Effects : The chloro substituent increases molar mass and density compared to the fluoro analog, likely enhancing intermolecular interactions (e.g., van der Waals forces). The higher boiling point of the chloro derivative (estimated) aligns with its increased molecular weight .
- Acidity : The pKa of the aldehyde group is slightly lower in the fluoro analog (9.69), suggesting fluorine’s electron-withdrawing effect may marginally enhance acidity compared to chlorine.
Indole-Based Derivatives with Varied Substituents
Table 2: Indole Derivatives with Halogen and Aryl Substituents
| Compound ID | Core Structure | Substituents (Position) | Melting Point (°C) |
|---|---|---|---|
| 8 | 6-Chloro-1H-indole | Cl (6), 4-iodobenzylimidazolyl (3) | >200 |
| 9 | 5-Bromo-1H-indole | Br (5), 4-iodobenzylimidazolyl (3) | >200 |
| 10 | 6-Bromo-1H-indole | Br (6), 4-iodobenzylimidazolyl (3) | >200 |
| 11 | 1H-indole | 4-methoxybenzylimidazolyl (3) | 159–160 |
Key Observations :
- Halogen Impact : Chloro and bromo substituents at the 5/6-positions (Compounds 8–10) result in higher melting points (>200°C) compared to the methoxy-substituted Compound 11 (159–160°C), likely due to stronger halogen-mediated crystal packing .
- Functional Groups : The absence of a halogen in Compound 11 reduces thermal stability, highlighting the role of halogens in enhancing solid-state interactions.
Functional Group Comparisons: Aldehyde vs. Carboxylic Acid
Table 3: Aldehyde vs. Carboxylic Acid Derivatives
Key Observations :
- Reactivity : The aldehyde group in the target compound enables nucleophilic addition reactions (e.g., condensation for Schiff base formation), whereas the carboxylic acid in the indole derivative is suited for salt formation or esterification .
Biological Activity
4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Overview of the Compound
4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde belongs to the indazole family, which is known for various pharmacological effects. The presence of both chloro and methoxycarbonyl groups enhances its chemical reactivity and biological activity, making it a valuable scaffold for drug development.
Anticancer Activity
Research has indicated that 4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde exhibits potent anticancer properties. A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines through the induction of apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways related to cancer progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 10.5 | Induction of apoptosis |
| HeLa (cervical cancer) | 8.2 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 12.0 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. It was tested against Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating significant inhibition of growth.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of 4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in cancer progression and inflammation, including phospholipase A2α (cPLA2α). This inhibition disrupts lipid metabolism and inflammatory signaling pathways.
- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular responses. This is particularly relevant in the context of cancer cells where receptor signaling plays a crucial role in proliferation and survival.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A recent investigation assessed the anticancer effects on multiple human cancer cell lines, revealing that treatment with 4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde resulted in a dose-dependent decrease in cell viability, with notable effects observed at concentrations as low as 5 µM .
- Antimicrobial Efficacy Evaluation : Another study evaluated its antimicrobial properties against clinical isolates, finding that it effectively inhibited the growth of resistant strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .
Q & A
Q. What are the common synthetic routes for 4-Chloro-6-methoxycarbonyl-1H-indazole-3-carbaldehyde, and what methodological considerations are critical for achieving high yields?
The synthesis typically involves sequential functionalization of the indazole core:
- Methoxycarbonyl introduction : Esterification using methyl chloroformate under anhydrous conditions with a base (e.g., K₂CO₃) to prevent hydrolysis .
- Chlorination : Treatment of a hydroxy precursor with SOCl₂ or POCl₃ at controlled temperatures (0–5°C) to avoid over-substitution .
- Aldehyde formation : Oxidation of a methyl group (e.g., using MnO₂ in DCM) or formylation via Vilsmeier-Haack conditions (POCl₃/DMF) .
Q. Critical considerations :
Q. Table 1: Synthetic Method Comparison
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Methoxycarbonyl | Methyl chloroformate, K₂CO₃ | 60-75% | |
| Chlorination | SOCl₂, pyridine, 0°C | 70-85% | |
| Aldehyde formation | MnO₂, DCM, reflux | 45-60% |
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
A multi-technique approach ensures structural validation:
Q. What biological activities are reported for structurally similar indazole derivatives?
Indazole analogs exhibit diverse pharmacological properties:
- Anticancer activity : Inhibition of kinase pathways (e.g., JAK2/STAT3) via H-bonding with the carbaldehyde group .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis through interactions with penicillin-binding proteins .
- Anti-inflammatory potential : Modulation of COX-2 enzyme activity via electronic effects of substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from assay variability or impurity profiles. Methodological solutions include:
Reproducibility checks : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times .
Orthogonal assays : Validate antimicrobial activity using both broth microdilution and agar diffusion methods .
Meta-analysis : Statistically aggregate data from ≥3 independent studies to identify consensus EC₅₀ values .
Purity validation : Use HPLC (≥95% purity) and elemental analysis (±0.4% theoretical C/H/N ratios) .
Q. What crystallographic challenges arise during structural determination, and how are they addressed?
Common challenges and solutions:
- Crystal disorder : Mitigate via slow evaporation crystallization (DCM/hexane) and low-temperature data collection (100 K) .
- Tautomerism : Differentiate 1H/2H tautomers using Hirshfeld surface analysis and neutron diffraction .
- Electron density ambiguities : Apply TLS refinement in SHELXL and high-resolution synchrotron data (≤0.8 Å) .
Q. Table 2: Crystallographic Refinement Parameters
| Parameter | Value/Technique | Software/Tool |
|---|---|---|
| R-factor | <0.05 | SHELXL |
| Resolution | 0.8 Å | Synchrotron |
| Hydrogen positions | Difference Fourier maps | OLEX2 |
Q. How do electron-withdrawing substituents influence the compound’s reactivity and stability?
- Electronic effects :
- Stability considerations :
Q. Methodological insights :
Q. What computational strategies aid in predicting the compound’s pharmacological profile?
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina with AMBER force fields .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .
- ADMET prediction : Use SwissADME to estimate permeability (LogP ~1.8) and CYP450 interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
